Carbonate de vinyle et de benzyle

Vue d'ensemble

Description

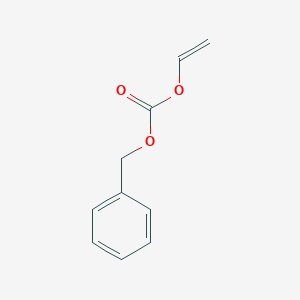

Benzyl vinyl carbonate is an organic compound that belongs to the class of vinyl carbonates It is characterized by the presence of a benzyl group attached to a vinyl carbonate moiety

Applications De Recherche Scientifique

Benzyl vinyl carbonate has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of polymers with unique properties.

Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible and biodegradable polymers.

Medicine: Explored for applications in tissue engineering and regenerative medicine, particularly in the development of scaffolds for bone and cartilage repair.

Mécanisme D'action

Target of Action

Benzyl vinyl carbonate is a synthetic intermediate that is primarily used in the synthesis of peptides . It is a type of carbamate, which are useful protecting groups for amines . They can be installed and removed under relatively mild conditions . The primary targets of benzyl vinyl carbonate are therefore amines, particularly those involved in peptide synthesis .

Mode of Action

Benzyl vinyl carbonate interacts with its targets through a process known as alkylation . In this process, the compound forms a bond with an amine, effectively “protecting” it during peptide synthesis . This protection allows for the selective synthesis of complex peptide structures . The interaction of benzyl vinyl carbonate with its targets results in the formation of a carbamate group .

Biochemical Pathways

The biochemical pathways affected by benzyl vinyl carbonate primarily involve peptide synthesis . The compound’s ability to protect amines allows for the selective synthesis of peptides, which are crucial components of proteins . Downstream effects of this pathway could include the synthesis of a wide variety of proteins, depending on the specific amines and peptides involved .

Pharmacokinetics

As a synthetic intermediate used in laboratory settings, it is likely that these properties would vary significantly depending on the specific conditions of use .

Result of Action

The molecular effects of benzyl vinyl carbonate’s action include the formation of a carbamate group, which protects amines during peptide synthesis . On a cellular level, this can facilitate the synthesis of complex peptide structures, potentially leading to the production of a wide variety of proteins .

Action Environment

The action, efficacy, and stability of benzyl vinyl carbonate can be influenced by various environmental factors. For instance, the compound’s efficacy in peptide synthesis can be affected by the presence of other reactants, the pH of the solution, and the temperature of the reaction . Additionally, benzyl vinyl carbonate can polymerize readily, even on the walls of the equipment used, which can influence its stability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Benzyl vinyl carbonate can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with vinyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds at room temperature, yielding benzyl vinyl carbonate as the primary product .

Industrial Production Methods: In industrial settings, the production of benzyl vinyl carbonate often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include the use of catalysts to enhance the reaction rate and yield. An improved method for the preparation of benzyl vinyl carbonate has been developed, which avoids the need for high-vacuum distillation or chromatography, making it more suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: Benzyl vinyl carbonate undergoes various chemical reactions, including:

Polymerization: It can polymerize to form poly(vinyl carbonate) under specific conditions.

Hydrolysis: In the presence of water, benzyl vinyl carbonate can hydrolyze to form benzyl alcohol and carbon dioxide.

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the vinyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Polymerization: Initiated by radical initiators or under UV light.

Hydrolysis: Catalyzed by acids or bases.

Substitution Reactions: Typically involve nucleophiles such as amines or thiols.

Major Products Formed:

Polymerization: Poly(vinyl carbonate).

Hydrolysis: Benzyl alcohol and carbon dioxide.

Substitution Reactions: Various substituted benzyl derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

- Vinylene carbonate

- Ethylene carbonate

- Propylene carbonate

Comparison: Benzyl vinyl carbonate is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties. Compared to vinylene carbonate, benzyl vinyl carbonate has a higher molecular weight and different reactivity patterns. Ethylene carbonate and propylene carbonate are more commonly used as solvents in lithium-ion batteries, whereas benzyl vinyl carbonate is primarily explored for its polymerization potential and biomedical applications .

Activité Biologique

Benzyl vinyl carbonate (BVC), an organic compound characterized by a benzyl group attached to a vinyl carbonate moiety, has garnered attention in various fields, particularly in medicinal chemistry and polymer science. This article delves into the biological activity of BVC, highlighting its synthesis, potential applications, and relevant research findings.

Benzyl vinyl carbonate is synthesized primarily through the reaction of benzyl alcohol with vinyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs at room temperature, yielding BVC as a primary product. In industrial settings, continuous flow reactors are often employed to enhance efficiency and scalability of production.

Chemical Reactions Involving BVC

BVC can undergo several chemical reactions:

- Polymerization : It can polymerize to form poly(vinyl carbonate) under specific conditions.

- Hydrolysis : In the presence of water, BVC hydrolyzes to produce benzyl alcohol and carbon dioxide.

- Substitution Reactions : It participates in nucleophilic substitution reactions, where the vinyl group is replaced by other nucleophiles.

These reactions are significant for its applications in drug delivery systems and tissue engineering.

Benzyl vinyl carbonate interacts with biological targets primarily through alkylation processes. This interaction leads to the formation of carbamate groups, which are crucial in protecting amines during peptide synthesis. The compound's efficacy can be influenced by several environmental factors, including pH and temperature.

Applications in Medicine

- Drug Delivery Systems : BVC is being explored for its ability to form biocompatible and biodegradable polymers suitable for drug delivery applications.

- Tissue Engineering : Its potential use in developing scaffolds for bone and cartilage repair has been investigated, showcasing its versatility in regenerative medicine.

Research Findings

Recent studies have highlighted various aspects of BVC's biological activity:

- Biocompatibility : Research indicates that BVC exhibits favorable biocompatibility profiles, making it suitable for medical applications. For instance, it has passed USP Class VI testing, which evaluates the biological reactivity of materials .

- Antimicrobial Properties : Some derivatives of BVC have shown antimicrobial activity, suggesting potential applications in combating infections .

Case Studies

-

Polymerization Studies : A study demonstrated the successful RAFT (Reversible Addition-Fragmentation Chain Transfer) polymerization of vinylbenzyl chloride with BVC, resulting in controlled molecular weight polymers with potential biomedical applications .

Parameter Result Conversion Rate 78.5% after 8 hours Molecular Weight (Mn) 6200 Polydispersity Index (PDI) 1.37 - Tissue Engineering Applications : In tissue engineering research, scaffolds made from BVC-based polymers were evaluated for their mechanical properties and cellular response. The results indicated promising outcomes for bone regeneration applications.

Propriétés

IUPAC Name |

benzyl ethenyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-2-12-10(11)13-8-9-6-4-3-5-7-9/h2-7H,1,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVSHJHHDLLAIEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.